molecular formula C10H21NO B6206551 N-(2-methoxyethyl)cycloheptanamine CAS No. 252854-21-0

N-(2-methoxyethyl)cycloheptanamine

Cat. No.: B6206551
CAS No.: 252854-21-0
M. Wt: 171.28 g/mol
InChI Key: PBBBLFGDZLEXBK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)cycloheptanamine is an organic compound with the molecular formula C10H21NO It is a cycloheptane derivative where the amine group is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-methoxyethylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cycloheptanone is reacted with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of N-substituted cycloheptanamines.

Scientific Research Applications

N-(2-methoxyethyl)cycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amine receptors and their interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)cycloheptanamine involves its interaction with biological targets, such as amine receptors. The 2-methoxyethyl group may enhance its binding affinity and selectivity towards specific receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.

    N-(2-hydroxyethyl)cycloheptanamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group, affecting its reactivity and applications.

Uniqueness

N-(2-methoxyethyl)cycloheptanamine is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

252854-21-0

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-methoxyethyl)cycloheptanamine

InChI

InChI=1S/C10H21NO/c1-12-9-8-11-10-6-4-2-3-5-7-10/h10-11H,2-9H2,1H3

InChI Key

PBBBLFGDZLEXBK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCCCCC1

Purity

95

Origin of Product

United States

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